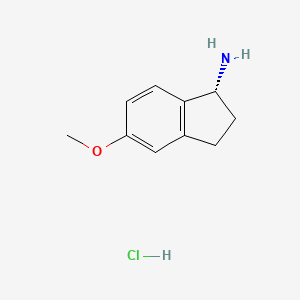
1-tert-butyl-3-cyclopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-cyclopropyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with cyclopropyl ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-tert-butyl-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. These reactions typically yield N-substituted pyrazole derivatives.
Scientific Research Applications
1-tert-butyl-3-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.
Comparison with Similar Compounds
1-tert-butyl-3-cyclopropyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-tert-butyl-3-phenyl-1H-pyrazole: This compound has a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-tert-butyl-3-methyl-1H-pyrazole:
This compound-5-carboxylic acid:
Properties
CAS No. |
1934543-80-2 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



